trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 (CAS 130208-38-7) is a selectively deuterated α,β-unsaturated ketone, specifically labeled at the methyl and alpha-vinyl positions with an isotopic purity typically exceeding 97 atom % D . As a stable isotopologue of the classic Michael acceptor and transfer hydrogenation substrate benzylideneacetone, it serves as a critical analytical standard and mechanistic probe [1]. Its precise +4 Da mass shift and localized deuteration make it highly relevant for quantitative mass spectrometry, kinetic isotope effect (KIE) studies, and in situ spectroscopic monitoring where the unlabeled baseline or fully deuterated analogs fall short .
Substituting trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 with its unlabeled counterpart (CAS 122-57-6) or a fully deuterated d10 analog fundamentally compromises analytical and mechanistic workflows [1]. In quantitative mass spectrometry, the unlabeled compound is subject to severe matrix effects and cannot function as an internal standard, while generic d1 or d2 labels suffer from M+1/M+2 isotopic overlap [1]. Furthermore, in catalytic mechanistic studies, utilizing a fully deuterated d10 substitute introduces secondary kinetic isotope effects from the aromatic ring, confounding the kinetic data of the enone reactive center [2]. Therefore, the specific 1,1,1,3-d4 labeling pattern is non-interchangeable for protocols requiring decoupled enone reactivity and clean +4 Da mass resolution [2].
In quantitative mass spectrometry workflows, the use of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 provides a precise +4 Da mass shift (molecular weight 150.21 g/mol) relative to the unlabeled baseline (146.19 g/mol) [1]. This +4 Da separation effectively bypasses the M+1 and M+2 natural isotopic abundance overlap that compromises quantification accuracy when using lower-mass-shifted standards. Compared to fully deuterated d10 analogs, the d4 variant achieves the required baseline resolution for internal standardization in complex matrices without incurring the significantly higher procurement costs associated with per-deuteration[1].
| Evidence Dimension | Isotopic mass shift and signal resolution |
| Target Compound Data | +4 Da mass shift (m/z 150.21) |
| Comparator Or Baseline | Unlabeled baseline (m/z 146.19) and d1/d2 analogs |
| Quantified Difference | Complete elimination of M+1/M+2 isotopic interference |
| Conditions | LC-MS/MS or GC-MS quantitative profiling |
Procuring the d4 isotopologue provides a highly efficient balance of mass resolution and cost-efficiency for high-throughput MS normalization.
For mechanistic studies involving α,β-unsaturated ketones, trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 allows for the precise isolation of kinetic isotope effects (KIE) at the enone reactive center [1]. By selectively deuterating the methyl and alpha-vinyl positions while leaving the phenyl ring unlabeled, this compound prevents the secondary isotope effects that occur when using the fully deuterated trans-4-Phenyl-3-buten-2-one-d10 comparator [1]. In catalytic transfer hydrogenation or hydrosilylation assays, the d4 compound enables unambiguous tracking of hydride/deuteride insertion at the beta-carbon without confounding rate alterations from a deuterated aromatic system [1].
| Evidence Dimension | Mechanistic specificity in KIE determination |
| Target Compound Data | Localized enone labeling (1,1,1,3-d4) |
| Comparator Or Baseline | Fully deuterated trans-4-Phenyl-3-buten-2-one-d10 |
| Quantified Difference | Elimination of aromatic secondary isotope effects |
| Conditions | Catalytic reduction mechanistic assays |
Essential for researchers designing precise catalytic screens who need to decouple reactive-site kinetics from whole-molecule isotope effects.
During in situ NMR monitoring of cross-coupling or H/D exchange reactions with transition metal hydrides, the unlabeled benzylideneacetone presents overlapping signals in the ~2.3 ppm (methyl) and ~6.7 ppm (alpha-vinyl) regions [1]. Procuring trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 quantitatively silences these specific proton signals, reducing the 1H NMR complexity to only the beta-vinyl and aromatic protons[1]. This targeted >97 atom % D isotopic purity provides a clear spectroscopic window for tracking transient organometallic intermediates that would otherwise be masked by the baseline compound [1].
| Evidence Dimension | Proton signal suppression |
| Target Compound Data | Absence of 1H signals at ~2.3 ppm and ~6.7 ppm (>97% D incorporation) |
| Comparator Or Baseline | Unlabeled trans-4-phenyl-3-buten-2-one (strong signals at ~2.3 and ~6.7 ppm) |
| Quantified Difference | 100% suppression of methyl and alpha-vinyl proton resonances |
| Conditions | In situ 1H NMR reaction monitoring in deuterated or non-deuterated solvents |
Allows analytical chemists to monitor complex catalytic cycles without signal overlap, improving intermediate identification accuracy.
Highly suited for LC-MS/MS and GC-MS workflows requiring a clean +4 Da mass shift to normalize chemical profiles without natural isotopic interference, directly leveraging the mass resolution advantages over unlabeled or d1/d2 analogs [1].
A highly specific substrate for evaluating transfer hydrogenation, hydrosilylation, and conjugate addition mechanisms, as it isolates the isotope effect to the enone moiety without aromatic interference associated with d10 variants [2].
Deployed in complex reaction mixtures where the suppression of the methyl and alpha-vinyl proton signals is necessary to reveal overlapping catalyst or transient intermediate resonances, ensuring high-fidelity spectroscopic tracking [2].
Flammable;Irritant;Health Hazard